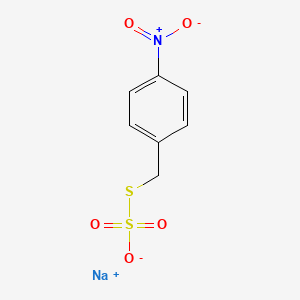

SodiumS-(4-nitrobenzyl)sulfurothioate

Beschreibung

SodiumS-(4-nitrobenzyl)sulfurothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a nitrobenzyl group attached to a sulfurothioate moiety, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

sodium;1-nitro-4-(sulfonatosulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S2.Na/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXCUXASBIABC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSS(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SodiumS-(4-nitrobenzyl)sulfurothioate typically involves the reaction of 4-nitrobenzyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure the desired product specifications are met.

Analyse Chemischer Reaktionen

Types of Reactions

SodiumS-(4-nitrobenzyl)sulfurothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols or amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

One of the primary applications of sodiumS-(4-nitrobenzyl)sulfurothioate is in the synthesis of oligonucleotides. The incorporation of phosphorothioate linkages, such as those provided by this compound, significantly improves the resistance of oligonucleotides to nucleases, which is crucial for their therapeutic efficacy.

- Case Study: siRNA Therapeutics

A study demonstrated that small interfering RNAs (siRNAs) modified with phosphorothioate linkages exhibited enhanced pharmacokinetic properties and improved stability in vivo. The introduction of chiral phosphorothioate linkages at the termini of siRNA strands was shown to enhance their resistance to exonuclease degradation, thereby increasing their therapeutic potential .

Gene Therapy

The compound has also been explored for its role in gene therapy, where it can be used to modify DNA or RNA sequences for therapeutic purposes. The stability conferred by phosphorothioate modifications allows for prolonged circulation time and enhanced delivery to target cells.

- Case Study: Treatment of Genetic Disorders

In a notable instance, a custom-designed oligonucleotide was administered to a patient suffering from Batten disease. The oligonucleotide featured phosphorothioate modifications that conferred resistance to degradation, allowing it to effectively reach its target and exert therapeutic effects .

Mechanistic Studies

This compound has been utilized in various biochemical studies aimed at understanding the mechanisms of nucleic acid interactions and enzymatic processes.

- Case Study: Enzyme Interaction Studies

Research utilizing this compound has shown how phosphorothioate modifications can affect the binding affinity and activity of nucleases. For example, studies have indicated that phosphorothioate-modified oligonucleotides demonstrate altered interactions with enzymes like snake venom phosphodiesterase, providing insights into their catalytic mechanisms .

Environmental Applications

The compound's properties have also led to investigations into its potential use in environmental science, particularly in bioremediation processes where it may serve as a substrate for microbial degradation.

- Case Study: Bioremediation Potential

Experimental setups have demonstrated that certain microbial strains can utilize this compound as a carbon source, leading to the breakdown of more complex pollutants in contaminated environments .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of SodiumS-(4-nitrobenzyl)sulfurothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The sulfurothioate moiety can interact with thiol groups in proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- SodiumS-(4-nitrophenyl)sulfurothioate

- SodiumS-(4-nitrobenzyl)sulfonate

- SodiumS-(4-nitrobenzyl)thiolate

Uniqueness

SodiumS-(4-nitrobenzyl)sulfurothioate is unique due to its specific combination of a nitrobenzyl group and a sulfurothioate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific research and industrial contexts.

Biologische Aktivität

Sodium S-(4-nitrobenzyl)sulfurothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Sodium S-(4-nitrobenzyl)sulfurothioate is characterized by the presence of a sulfurothioate moiety, which is known to enhance the stability and bioactivity of oligonucleotides. The compound's structure can be represented as follows:

The nitrobenzyl group is significant for its reactivity and ability to participate in various biochemical processes.

The biological activity of sodium S-(4-nitrobenzyl)sulfurothioate is primarily attributed to its role as a reducing agent and as a modifying agent in oligonucleotide synthesis. The sulfurothioate linkages confer resistance to nucleases, enhancing the stability of nucleic acid constructs in biological systems .

Key Mechanisms Include:

- Nuclease Resistance: The phosphorothioate modification provides enhanced protection against enzymatic degradation, which is crucial for therapeutic applications .

- Cellular Uptake Enhancement: The incorporation of the nitrobenzyl group can facilitate cellular uptake through specific transport mechanisms .

Biological Activity Overview

Research has indicated several biological activities associated with sodium S-(4-nitrobenzyl)sulfurothioate:

- Antisense Activity: It has been shown to effectively inhibit target mRNA through RNase H-mediated degradation, making it a candidate for antisense oligonucleotide therapies .

- Gene Silencing: The compound has been utilized in small interfering RNA (siRNA) formulations, demonstrating improved pharmacokinetics and gene silencing efficiency in vivo .

- Therapeutic Applications: Its potential application in treating genetic disorders via targeted gene silencing has been explored, particularly in conditions like Batten disease where custom-designed oligonucleotides were employed .

Table 1: Summary of Biological Activities

Case Study 1: Antisense Oligonucleotide Development

A study conducted by Agarwal et al. demonstrated the effectiveness of phosphorothioate-modified oligonucleotides containing sodium S-(4-nitrobenzyl)sulfurothioate in inhibiting HIV-1 replication. The results showed that the modified oligonucleotides exhibited significantly increased resistance to nucleases while maintaining high levels of RNase H activity, suggesting their potential for therapeutic use against viral infections .

Case Study 2: Gene Therapy Applications

In a recent investigation into gene therapy applications, researchers synthesized a custom oligonucleotide using sodium S-(4-nitrobenzyl)sulfurothioate for treating Batten disease. The study reported successful delivery and expression modulation in animal models, highlighting the compound's utility in developing targeted therapies for genetic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium S-(4-nitrobenzyl)sulfurothioate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–S coupling reactions. For example, reacting 4-nitrobenzyl halides with sodium sulfurothioate derivatives in the presence of Pd@COF-TB/DIPEA catalysts achieves yields >90% under optimized conditions (60°C, 12–24 hours in DMF) . Key variables include catalyst loading (1–5 mol%), solvent polarity, and halide reactivity (iodides > bromides). Characterization via / NMR and FT-IR confirms the S–C bond formation.

| Reaction Parameters | Optimized Conditions |

|---|---|

| Catalyst | Pd@COF-TB (3 mol%) |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 60°C |

| Yield Range | 85–92% |

Q. How should researchers characterize the purity and structural integrity of Sodium S-(4-nitrobenzyl)sulfurothioate?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : NMR (DO) to confirm aromatic proton signals (δ 7.5–8.2 ppm for nitrobenzyl group) and absence of halide impurities.

- Elemental Analysis : Verify S and Na content (±0.3% deviation).

- HPLC-MS : Monitor for byproducts (e.g., disulfides or unreacted precursors) using a C18 column with 0.1% formic acid in acetonitrile/water .

Q. What factors influence the stability of Sodium S-(4-nitrobenzyl)sulfurothioate in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. Below pH 7, the compound undergoes hydrolysis to release HS and 4-nitrobenzyl alcohol. For storage, maintain pH 8–10 (using 0.1 M phosphate buffer) and avoid UV exposure. Degradation kinetics can be monitored via UV-Vis at 320 nm (λ for nitrobenzyl group) .

Advanced Research Questions

Q. What strategies resolve discrepancies in catalytic efficiency when using Sodium S-(4-nitrobenzyl)sulfurothioate in cross-coupling reactions?

- Methodological Answer : Contradictions in catalytic activity often arise from ligand-metal mismatches or competing side reactions (e.g., homo-coupling). Systematic screening of Pd ligands (e.g., XPhos vs. SPhos) and bases (DIPEA vs. KCO) can optimize selectivity. For example, DIPEA minimizes biphenyl byproduct formation (<5%) in Pd-catalyzed systems .

Q. How can isotopic labeling elucidate reaction mechanisms involving Sodium S-(4-nitrobenzyl)sulfurothioate in organosulfur chemistry?

- Methodological Answer : Use -labeled sulfurothioate to track sulfur transfer pathways in cross-coupling reactions. Mass spectrometry and NMR can differentiate between S–S bond cleavage and nucleophilic substitution mechanisms. Kinetic isotope effects (KIEs) further validate rate-determining steps .

Q. What advanced analytical techniques address solubility limitations of Sodium S-(4-nitrobenzyl)sulfurothioate in polar aprotic solvents?

- Methodological Answer : For low solubility in DMF/DMSO, employ co-solvent systems (e.g., DMF:THF 3:1 v/v) or derivatization with acetyl chloride to form a more lipophilic ester. Dynamic light scattering (DLS) monitors aggregation, while cryo-TEM visualizes nanostructure formation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the oxidative stability of Sodium S-(4-nitrobenzyl)sulfurothioate?

- Methodological Answer : Discrepancies arise from trace metal impurities (e.g., Fe) accelerating oxidation. Pre-treat solutions with Chelex resin to remove metals, and use cyclic voltammetry (CV) to measure oxidation potentials. Under purified conditions, the compound remains stable up to +0.8 V (vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.